molecular formula C8H5BrFN B012288 4-(Bromomethyl)-3-fluorobenzonitrile CAS No. 105942-09-4

4-(Bromomethyl)-3-fluorobenzonitrile

Cat. No.: B012288
CAS No.: 105942-09-4
M. Wt: 214.03 g/mol
InChI Key: ZESZAIOGACKOMB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluorobenzonitrile is an organic compound with the molecular formula C8H5BrFN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile typically involves the bromination of 3-fluorobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid, are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas are typical conditions for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 4-(azidomethyl)-3-fluorobenzonitrile, 4-(methoxymethyl)-3-fluorobenzonitrile, or 4-(aminomethyl)-3-fluorobenzonitrile can be formed.

    Oxidation: Products like 4-(bromomethyl)-3-fluorobenzaldehyde or 4-(bromomethyl)-3-fluorobenzoic acid are obtained.

    Reduction: The primary product is 4-(bromomethyl)-3-fluorobenzylamine.

Scientific Research Applications

4-(Bromomethyl)-3-fluorobenzonitrile is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor ligands.

    Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of oncology and neurology.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzonitrile: Lacks the fluorine substitution, which can result in different reactivity and properties.

    3-Fluorobenzonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Chloromethyl)-3-fluorobenzonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness

4-(Bromomethyl)-3-fluorobenzonitrile is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

4-(bromomethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESZAIOGACKOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382462
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105942-09-4
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

1,2-Dichloroethane (151 kg) was charged to a suitable vessel along with 4-cyano-2-fluorotoluene (24 kg) and AIBN (2 kg). The mixture was heated to 70˜74° C. Once the batch temperature reached 70° C., N-bromosuccinimide (47.4 kg) was added in portions at the rate of 12 kg/h, maintaining the temperature at 70˜74° C. (it is important to control addition rate to avoid exothermic reaction). The mixture was sampled via GC detection after 24 kg of N-bromosuccinimide was added, and the reaction was heated at 70-74° C. until complete reaction was observed. The mixture was cooled to 0-5° C. and allowed to stand for 2 additional hours. The mixture was filtered, and the cake was washed with MTBE (24 kg). The filtrate was washed with water (3×65 kg). The organic layer was dried with sodium sulfate (10.3 kg) for 6 hours, filtered and the cake was washed with MTBE (24 kg). The solution was evaporated under reduced pressure, ethanol (12 kg) was added and the mixture was heated to 40-45° C., then cooled slowly to 0-5° C. while stirring to crystallize. The mixture was filtered and the cake was washed with cold ethanol (5 kg). The crude solid was recrystallized from petroleum ether, filtered and washed with petroleum ether (10 kg), giving the title compound 4-(bromomethyl)-3-fluorobenzonitrile as an off white solid (21 kg, 55% yield). 1H NMR (300 MHz, CDCl3) δ ppm 4.46-4.50 (m, 2H) 7.36 (dd, J=8.85, 1.32 Hz, 1H) 7.44 (dd, J7.91, 1.32 Hz, 1 H) 7.52 (dd, J7.91, 7.16 Hz, 1 H). 13C NMR (75 MHz, CDCl3) δ ppm 23.65 (d, J=4.60 Hz, 1 C) 113.76 (d, J=9.77 Hz, 1 C) 117.09 (d, J=2.87 Hz, 1 C) 119.44 (d, J=24.71 Hz, 1 C) 128.44 (d, J=4.02 Hz, 1 C) 130.66-130.81 (s, 1 C) 130.81-131.06 (s, 1 C) 132.18 (d, J=3.45 Hz, 1 C) 159.86 (d, J=254.03 Hz, 1C). IR: (KBr) 3088, 3077, 3040, 2982, 2250, 1571, 1508, 1439, 1248 cm−1. Anal. Calcd for C8H5BrFN: Calc. C, 44.89; H, 2.35; N, 6.54; F, 8.88. Found: C, 44.94; H, 2.73; N, 6.56; F, 8.73.
Quantity
47.4 kg
Type
reactant
Reaction Step One
Quantity
24 kg
Type
reactant
Reaction Step Two
Quantity
24 kg
Type
reactant
Reaction Step Three
Name
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
151 kg
Type
solvent
Reaction Step Three
Name
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-methylbenzonitrile (5.0 g, 0.23 mol) in 100 mL of carbon tetrachloride was added N-bromosuccinimide (4.97 g, 0.28 mol) and AIBN (100 mg, 0.61 mmol) and the mixture was refluxed for six hours. The reaction was cooled and filtered. The filtrate was washed with water, dried over magnesium sulfate, filtered and the solvents were removed under vacuum to afford 5.44 g of the title compound as an off-white solid. 1H NMR indicated the presence of 20% starting material. 1H NMR (400 MHz, CDCl3) for the title compound: δ 7.54-7.30 (m, 3H), 4.83 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

NBS (Aldrich, 3.02 g, 17 mmol) and benzoylperoxide (Aldrich, 0.37 g, 1.5 mmol) was added to a solution of 2-fluoro-4-cyanotoluene (compound 38, 2.08 g, 15 mmol) in CCl4. The reaction mixture was heated at 80° C. for 14 hours. After cooling down to ambient temperature, the mixture was diluted with ether (100 mL) and washed with aqueous Na2S3O3, and dried (MgSO4). Removal of solvent under vacuum led to a yellow oil which was purified by flash chromatography. The title compound 39 (1.4 g, 42%) was obtained, together with a by-product, 3-fluoro-4-(bromomethyl)benzonitrile (40) (1.0 g, 30 %). For the title compound (39): 1HNMR (CDCl3) δ4.46 (s, 2H), 7.35 (d, 1H, J=8.0 Hz), 7.42 (d, 1H, J=8.0 Hz), 7.52 (t, 1H, J=8.0 Hz). For the by-product (40): 1HNMR (CDCl3) δ6.90 (s, 1H), 7.35 (d, 1H, J=8.0 Hz), 7.55 (d, 1H, J=8.0 Hz), 7.96 (t, 1H, J=8.0 Hz).
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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